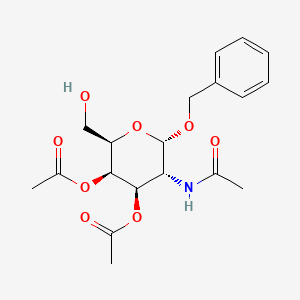

Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside

Description

Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-α-D-galactopyranoside is a glycoside derivative with a benzyl aglycone and a 2-acetamido-2-deoxy-α-D-galactopyranosyl backbone. The 3- and 4-hydroxyl groups are acetylated, conferring specific solubility and reactivity properties. This compound is widely utilized as an intermediate in glycobiology for synthesizing oligosaccharides and glycoconjugates, particularly in studies targeting enzyme inhibition and glycan-mediated interactions . Its acetyl groups enhance stability during synthetic steps, while the benzyl group facilitates selective deprotection strategies.

Properties

IUPAC Name |

[(2R,3R,4R,5R,6S)-5-acetamido-4-acetyloxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO8/c1-11(22)20-16-18(27-13(3)24)17(26-12(2)23)15(9-21)28-19(16)25-10-14-7-5-4-6-8-14/h4-8,15-19,21H,9-10H2,1-3H3,(H,20,22)/t15-,16-,17+,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHNTCYTVQANIZ-FQBWVUSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside typically involves the acetylation of 2-acetamido-2-deoxy-D-galactose followed by benzylation. The reaction conditions often include the use of acetic anhydride and benzyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) synthesis workshops. These workshops maintain high standards of cleanliness and control, ensuring the production of high-purity compounds. The production scale can range from kilograms to metric tons, depending on the demand.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles like sodium azide are used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: The major product is often a carboxylic acid derivative.

Reduction: The major product is typically an alcohol derivative.

Substitution: The major product is usually an azide derivative.

Scientific Research Applications

Glycosylation Inhibition

The primary application of Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-α-D-galactopyranoside lies in its role as an O-glycosylation inhibitor . It disrupts the glycosylation pathways by mimicking the natural substrates of glycosyltransferases. This inhibition has been shown to impact:

- Mucin Synthesis : The compound inhibits the synthesis of mucins, which are glycoproteins that play vital roles in cell signaling and protection against pathogens .

- Viral Replication : Research indicates that this compound can enhance the replication of the Human Immunodeficiency Virus (HIV) in vitro by altering O-glycosylation patterns on viral proteins .

Case Study 1: Impact on HIV Replication

In a study examining the effects of Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-α-D-galactopyranoside on HIV replication, researchers found that pretreatment with this compound significantly increased the percentage of HIV-infected cells and the amount of viral proteins produced. Specifically:

- HIV-infected cells increased by 7.6-fold .

- Viral particles in culture supernatants increased by 74-fold when using virus grown in the presence of the compound .

Case Study 2: Mucin Glycosylation in Cancer Cells

Another study focused on colon cancer cells demonstrated that Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-α-D-galactopyranoside effectively inhibited mucin glycosylation. This inhibition led to a decrease in cell adhesion and migration, suggesting potential therapeutic implications for cancer treatment .

Table 1: Effects of Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-α-D-galactopyranoside on HIV Replication

| Parameter | Control (No Treatment) | Treated with Compound | Change (%) |

|---|---|---|---|

| Percentage of Infected Cells | 1% | 7.6% | +660% |

| Viral p24 Protein Levels | Baseline | Increased by 1.3-fold | +30% |

| Viral Particles | Baseline | Increased by 74-fold | +7400% |

Table 2: Inhibition of Mucin Glycosylation in Cancer Cells

| Cell Line | Control Mucin Levels | Treated Mucin Levels | Change (%) |

|---|---|---|---|

| LS174T (Colon) | High | Low | -50% |

Mechanism of Action

The mechanism of action of Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside involves the inhibition of glycosyltransferases, which are enzymes responsible for the transfer of sugar moieties to proteins and lipids. This inhibition affects the glycosylation process, leading to altered cellular functions. The compound targets specific molecular pathways involved in the synthesis of glycoproteins and glycolipids .

Comparison with Similar Compounds

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Reactivity and Yield

*Estimated based on analogous syntheses.

Key Research Findings

- Unexpected Reactivity : Fluorination attempts at the 6-position of mesylated precursors often lead to side reactions (e.g., anhydro formation), emphasizing the need for alternative strategies like DAST-mediated fluorination .

- Protecting Group Synergy : Acetyl groups balance stability and reactivity in glycosylation, whereas bulkier silyl or benzyl groups necessitate multi-step deprotection .

- Biological Specificity: Minor structural changes (e.g., methylation, fluorination) significantly alter biological activity, enabling targeted applications in glycobiology .

Biological Activity

Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-α-D-galactopyranoside (often referred to as BAGN) is a compound of significant interest in the field of glycoscience and biomedicine due to its role as an O-glycosylation inhibitor . This article provides a comprehensive overview of its biological activities, mechanisms of action, and implications in various research domains, particularly in the context of viral infections and cancer.

BAGN is a derivative of α-D-galactopyranoside with the following chemical structure:

- Molecular Formula : C₁₉H₂₅N₁O₈

- CAS Number : 11784224

- Molecular Weight : 393.41 g/mol

BAGN functions primarily as an inhibitor of O-glycosylation, a crucial post-translational modification that affects protein function and stability. It acts by mimicking the substrate for glycosyltransferases, thereby blocking the extension of O-glycan chains. This inhibition has been shown to have various downstream effects on cellular processes, particularly in immune response and cancer progression.

1. Impact on HIV Replication

Research has demonstrated that BAGN significantly influences HIV infectivity and replication rates. In a study involving PHA-blast target cells, pretreatment with BAGN resulted in:

- A 7.6-fold increase in the percentage of HIV-infected cells (p = 0.0115).

- A 1.3-fold increase in the per-cell amount of HIV p24 protein (p = 0.2475).

- A 7.1-fold increase in viral particles in culture supernatants (p = 0.0029) compared to controls without BAGN .

These findings suggest that BAGN not only facilitates viral entry but also enhances viral production within host cells.

2. Effects on Mucin Biosynthesis

BAGN has been shown to suppress mucin biosynthesis, which is critical in various cancers, particularly breast cancer. In studies involving breast cancer cell lines:

- BAGN inhibited MUC1 expression, which is associated with tumor metastasis.

- The compound decreased the adhesion and invasion capabilities of cancer cells by limiting O-glycan elongation on MUC1 .

This inhibition may provide a therapeutic avenue for targeting mucin-expressing tumors.

Case Study 1: HIV Research

In a controlled experiment with HIV-infected PHA-blasts treated with BAGN:

| Measurement | Control Group | BAGN Treatment | Statistical Significance |

|---|---|---|---|

| Percentage of Infected Cells | 1% | 7.6% | p = 0.0115 |

| Intracellular p24 Protein Level | Baseline | Increased by 1.3-fold | p = 0.2475 |

| Viral Particles | Baseline | Increased by 7.1-fold | p = 0.0029 |

This case highlights the potential of BAGN as a facilitator for studying HIV dynamics and possibly enhancing therapeutic strategies against the virus.

Case Study 2: Cancer Cell Adhesion

In studies assessing the role of BAGN in endometrial carcinoma cells:

| Parameter | Control Group | BAGN Treatment | Outcome |

|---|---|---|---|

| CD44 Surface Density | High | Reduced | Decreased cell adhesion |

| MUC1 Expression | High | Suppressed | Reduced metastasis potential |

These results underscore the compound's utility in exploring cellular adhesion mechanisms relevant to cancer metastasis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.